molecular formula C27H18N4OS B2744125 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477485-63-5

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2744125
CAS No.: 477485-63-5
M. Wt: 446.53
InChI Key: PQCVCPRVKXPTOX-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a quinoline carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The thiophene and quinoline groups may enhance its binding affinity and specificity .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N4OS/c32-27(20-16-24(25-10-5-15-33-25)29-21-7-2-1-6-19(20)21)28-18-13-11-17(12-14-18)26-30-22-8-3-4-9-23(22)31-26/h1-16H,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCVCPRVKXPTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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